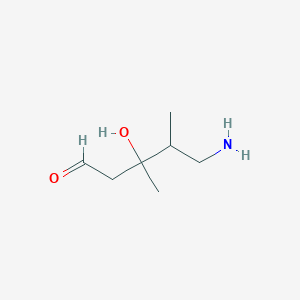
5-Amino-3-hydroxy-3,4-dimethylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-hydroxy-3,4-dimethylpentanal is an organic compound with the molecular formula C7H15NO2 It is a derivative of pentanal, featuring amino and hydroxy functional groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-hydroxy-3,4-dimethylpentanal typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylpentanal with ammonia and a suitable oxidizing agent to introduce the amino and hydroxy groups. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar principles as in laboratory settings. Industrial synthesis would likely involve optimized reaction conditions and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-hydroxy-3,4-dimethylpentanal can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Scientific Research Applications
5-Amino-3-hydroxy-3,4-dimethylpentanal has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-hydroxy-3,4-dimethylpentanal involves its interaction with various molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and participate in nucleophilic reactions, which can affect enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylpentanal: Lacks the amino and hydroxy groups, making it less reactive in certain chemical reactions.
5-Amino-3-hydroxy-3-methylpentanal: Similar structure but with one less methyl group, affecting its chemical properties and reactivity.
5-Amino-3-hydroxy-4-methylpentanal: Another similar compound with a different methyl group position, leading to variations in reactivity and applications.
Uniqueness
5-Amino-3-hydroxy-3,4-dimethylpentanal is unique due to the presence of both amino and hydroxy groups, which provide a versatile platform for various chemical reactions and applications. Its specific structure allows for targeted interactions in biological and chemical systems, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
5-amino-3-hydroxy-3,4-dimethylpentanal |
InChI |
InChI=1S/C7H15NO2/c1-6(5-8)7(2,10)3-4-9/h4,6,10H,3,5,8H2,1-2H3 |
InChI Key |
ZGJDUGOMVPRRIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(CC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


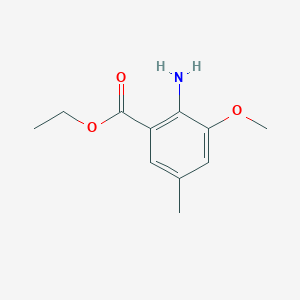
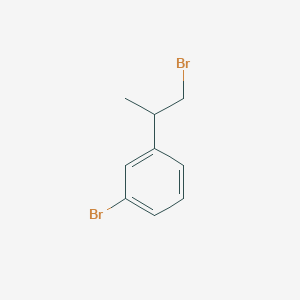
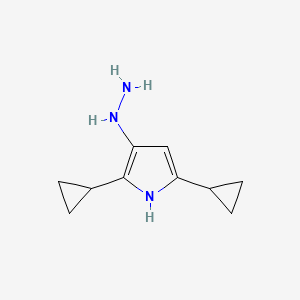
![(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol](/img/structure/B13174838.png)
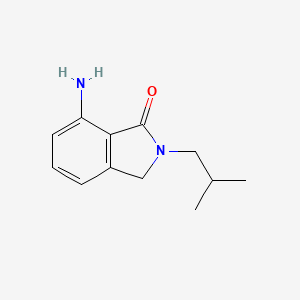
![2-(1-Chlorobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174844.png)
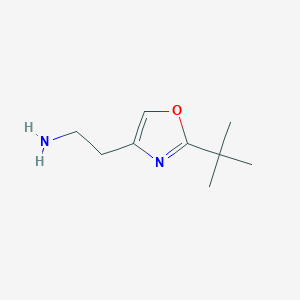
![6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13174852.png)

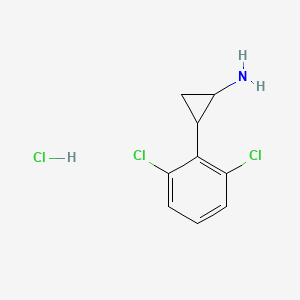
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13174873.png)

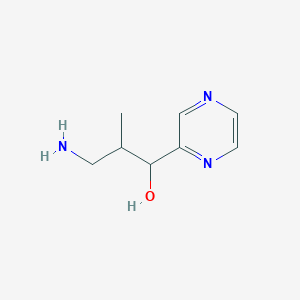
![2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13174892.png)
